3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione
Description
3-[(2-Methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione is a bicyclic heterocyclic compound featuring fused indole and quinolinedione moieties. The indole subunit is substituted with a methyl group at the 2-position, while the quinolinedione system incorporates two ketone groups at positions 2 and 3. However, direct pharmacological data for this compound are scarce in the provided evidence. Its characterization likely relies on advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, as demonstrated in studies of related analogs .
Properties
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-9-12-5-2-3-7-16(12)21(11)19(24)14-10-13-15(20-18(14)23)6-4-8-17(13)22/h2-3,5,7,10-11H,4,6,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJLTUXAHIKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione is a derivative of indole and quinoline structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by molecular docking studies and relevant case studies.
- Molecular Formula : C17H21N O3
- Molecular Weight : 287.35354 g/mol
- CAS Number : Not specified
Antimicrobial Activity
Recent studies indicate that compounds similar to 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported:
These findings suggest that the compound could be effective against both bacterial and fungal infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays:
- Cytotoxicity Testing : Compounds derived from similar structures have shown significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for some derivatives were reported to be less than 10 μM .
- Mechanism of Action : Molecular docking studies revealed that these compounds interact with key proteins involved in cancer cell proliferation and survival pathways. This interaction could lead to apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented through in vivo studies:
- Compounds similar to the target compound exhibited inhibition of COX enzymes (Cyclooxygenase), which play a crucial role in inflammation. The IC50 values for these compounds were found to be lower than traditional anti-inflammatory drugs like diclofenac .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and target proteins:
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|---|
| 3k | RelA/SpoT homolog | -9.5 | Hydrophobic interactions |
| 3t | COX-2 | -8.0 | Hydrogen bonds |
These studies indicate that the compound has a favorable binding profile with potential therapeutic targets, enhancing its prospects for development as a pharmaceutical agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various indole derivatives against MRSA strains. The tested compound showed significant inhibition compared to standard antibiotics, indicating its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
In a recent study on lung cancer cells, several derivatives of quinolinediones demonstrated selective cytotoxicity towards rapidly dividing cells while sparing normal fibroblasts. This selectivity suggests a promising therapeutic index for further development .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . Research indicates that compounds similar to 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by influencing multiple signaling pathways involved in cell survival and proliferation. Specific studies have shown that related quinoline derivatives can inhibit the growth of leukemia and breast cancer cells by disrupting mitochondrial function and inducing DNA damage .
- Case Study : A study investigating a library of quinoline derivatives demonstrated that certain modifications to the structure led to enhanced cytotoxicity against HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma) cell lines. The most effective analogs were noted for their ability to selectively target cancer cells while sparing normal cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives are known for their broad-spectrum antibiotic properties:
- Research Findings : Studies have shown that similar compounds can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The unique structural features of these compounds contribute to their ability to penetrate bacterial membranes and inhibit essential cellular processes .
Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis:
- Synthetic Routes : Various synthetic methodologies have been developed for the preparation of this compound. These include multi-step reactions involving indole derivatives and quinoline precursors. For example, the synthesis often involves the acylation of indole derivatives followed by cyclization reactions to form the quinoline moiety .
Structure Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives:
| Structural Modification | Effect on Activity |
|---|---|
| Methyl substitution | Enhanced cytotoxicity |
| Carbonyl group position | Altered binding affinity |
| Ring fusion patterns | Increased selectivity for cancer cells |
These insights guide further modifications aimed at improving efficacy and reducing toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
Target Compound:
- Indole moiety : 2-Methyl-2,3-dihydro-1H-indole (partially saturated indole ring with a methyl substituent).
- Quinolinedione moiety: 7,8-Dihydro-2,5(1H,6H)-quinolinedione (two ketone groups and partial saturation).
- Linkage: Carbonyl group bridges the indole and quinolinedione systems.
Analog 1: Indapyrophenidone (1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone)
- Core structure: Cathinone derivative with a phenyl-pyrrolidinyl-ethanone backbone.
- Key differences: Lacks the quinolinedione system; instead, it features a pyrrolidine ring and phenyl group.
- Functional implications: Cathinone derivatives are known for stimulant effects, suggesting the target compound’s indole-quinolinedione structure may confer distinct pharmacological properties.
Analog 2: Compound 43 (2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)
- Core structure: Triazinoquinoxaline fused with pyrazole and indole units.
- Key differences: Incorporates a chlorophenyl group and triazinoquinoxaline system absent in the target compound.
- Functional implications: Triazinoquinoxaline derivatives often exhibit antimicrobial or anticancer activity, highlighting how ring system variations influence biological targets.
Physical and Analytical Data Comparison
*Structural estimation based on indole (C9H9N) and quinolinedione (C9H8N2O2) subunits.
Spectroscopic and Crystallographic Characterization
- HRMS/NMR : The target compound’s indole and carbonyl groups would produce distinct NMR signals (e.g., indole NH ~10–12 ppm, carbonyls ~160–180 ppm in 13C NMR) . In contrast, indapyrophenidone’s pyrrolidine and phenyl groups yield resonances at δ 1.5–3.0 ppm (pyrrolidine CH2) and δ 7.2–7.6 ppm (aromatic protons) .
- X-ray Crystallography: The compound’s structure could be resolved using SHELXL/SHELXT, as seen in analogous studies . For example, compound 43’s crystal structure confirmed planar triazinoquinoxaline and non-planar indole systems .
Functional Group Impact on Reactivity and Bioactivity
- Indole vs. Pyrrolidine : The target compound’s indole system may enhance π-π stacking interactions in biological targets compared to indapyrophenidone’s flexible pyrrolidine.
- Quinolinedione vs. Triazinoquinoxaline: The quinolinedione’s ketones could participate in hydrogen bonding, whereas triazinoquinoxaline’s nitrogen-rich structure might intercalate with DNA .
Preparation Methods
Ultrasound-Promoted One-Pot Synthesis
A highly efficient route to structurally related spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones involves ultrasound-assisted MCRs. In a seminal study, isatins, 5-amino-1-methyl-3-phenylpyrazole, and 1,3-dicarbonyl compounds underwent cyclocondensation in a H₂O/EtOH (3:1 v/v) solvent system catalyzed by (±)-camphor-10-sulfonic acid (CSA) under ultrasonic irradiation. This method achieved high yields (75–92%) within 30–45 minutes, attributed to enhanced mass transfer and reaction homogeneity from cavitation effects.
For the target compound, a plausible MCR could involve:
-
2-Methyl-2,3-dihydro-1H-indole as the amine component.
-
7,8-Dihydro-2,5(1H,6H)-quinolinedione or its keto-enol tautomer as the carbonyl precursor.
-
A coupling agent (e.g., EDCI or DCC) to facilitate amide bond formation between the indole and quinolinedione moieties.
Reaction conditions optimized for analogous systems suggest:
-
Temperature : 60–80°C.
-
Catalyst : 10 mol% CSA.
-
Solvent : Ethanol-water mixture for balanced solubility.
Mechanistic Considerations
The carbonyl group of the quinolinedione likely acts as an electrophilic site, reacting with the nucleophilic nitrogen of the 2-methylindoline. Ultrasound irradiation accelerates enolization of the 1,3-dicarbonyl system, promoting cycloaddition. Steric hindrance from the 2-methyl group on the indoline may necessitate prolonged reaction times or elevated temperatures compared to unsubstituted analogues.
Catalytic Approaches and Functional Group Protection
Catalytic Cyclization Using Acidic Media
In the synthesis of 4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione derivatives, acidic conditions (e.g., PPTS in DCM) facilitate cyclization of keto-acid precursors. For the target molecule, a two-step strategy could be employed:
Step 1 : Protection of the quinolinedione’s 4-OH group using 3,4-dihydro-2H-pyran (DHP) to prevent unwanted side reactions.
Step 2 : Coupling of the protected quinolinedione with 2-methylindoline-1-carbonyl chloride under inert atmosphere.
Transition Metal Catalysis
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been utilized for similar quinoline-indole hybrids. However, the absence of aromatic halides in the target compound limits this approach. Alternatively, Ru or Ir complexes could facilitate dehydrogenation of the dihydroindole and quinolinedione moieties, though over-oxidation risks require careful optimization.
Solvent and Temperature Optimization
Solvent Systems
Binary solvent mixtures enhance solubility of polar intermediates:
Thermal vs. Ultrasonic Activation
Comparative studies on analogous systems show ultrasonic irradiation reduces reaction times by 40–60% compared to conventional heating. For instance, a model reaction conducted at 70°C under ultrasound achieved 88% yield in 35 minutes versus 12 hours for thermal conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Key spectral data for validation:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 2.85–3.10 (m, 4H, quinolinedione CH₂), 4.25 (q, 1H, indoline CH), 7.20–7.45 (m, 4H, aromatic).
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of the dihydroindole moiety with the quinolinone core. Key steps:
Formation of the quinolinone scaffold : Cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) .
Introduction of the 2-methyl-dihydroindole group : Nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide-mediated activation) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Critical Parameters : Reaction temperature (60–80°C for cyclization), stoichiometric control of coupling agents (e.g., 1.1:1 molar ratio of dihydroindole to quinolinone intermediate) .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H-NMR : Focus on aromatic protons (δ 6.7–8.3 ppm) and dihydroquinolinedione protons (δ 2.5–3.5 ppm for CH2 groups). Assign spin-spin coupling in the dihydroindole ring (e.g., δ 3.2 ppm for methylene adjacent to the indole nitrogen) .
- FTIR : Confirm carbonyl stretches (C=O at ~1680–1720 cm<sup>-1</sup>) and NH/OH bands (broad peaks at 3200–3400 cm<sup>-1</sup>) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular mass (e.g., [M+H]<sup>+</sup> at m/z 365.18) and fragmentation patterns (loss of CO or methyl groups) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., quinazolinones with kinase inhibition or antimicrobial activity):
- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Microbroth dilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed binding affinities for this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
Identify binding poses : Compare docking scores (ΔG) with experimental IC50 values .
Analyze solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
Case Study : If discrepancies arise (e.g., poor correlation between docking and enzymatic IC50), re-evaluate protonation states of the quinolinone carbonyl or indole nitrogen under physiological pH .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Methodological Answer : Adopt a tiered approach:
Laboratory Studies : Hydrolysis (pH 4–10, 25–50°C) and photolysis (UV light, λ = 254 nm) to identify degradation products (HPLC-MS/MS) .
Ecotoxicology : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h) tests .
Data Integration : Cross-reference degradation half-lives (e.g., t1/2 in sunlight) with quantitative structure-activity relationship (QSAR) models to predict environmental persistence .
Q. How can conflicting data on cytotoxicity across cell lines be systematically addressed?
- Methodological Answer : Apply factorial experimental design:
- Variables : Cell type (e.g., HEK293 vs. HepG2), culture conditions (hypoxia vs. normoxia), and compound concentration (0.1–100 μM) .
- Analysis : Two-way ANOVA to isolate cell line-specific effects (p < 0.05) and LC50 variability .
Follow-up : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (CYP3A4) that modulate cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
